molecular formula C24H17N5O6 B1585064 DEEP RED CAS No. 3564-22-5

DEEP RED

Cat. No.: B1585064
CAS No.: 3564-22-5
M. Wt: 471.4 g/mol
InChI Key: MCSXGCZMEPXKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DEEP RED typically involves a multi-step process. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

DEEP RED undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DEEP RED has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of DEEP RED involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and electrostatic interactions with various biomolecules, influencing their function and activity. These interactions can modulate enzymatic activity, alter cell signaling pathways, and affect gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-2-naphthalenecarboxamide
  • 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-

Uniqueness

Compared to similar compounds, DEEP RED stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This compound exhibits distinct absorption spectra, making it valuable in applications requiring specific color properties. Additionally, its unique structure allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry .

Properties

CAS No.

3564-22-5

Molecular Formula

C24H17N5O6

Molecular Weight

471.4 g/mol

IUPAC Name

3-hydroxy-4-[(4-methyl-2-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C24H17N5O6/c1-14-9-10-20(21(11-14)29(34)35)26-27-22-18-8-3-2-5-15(18)12-19(23(22)30)24(31)25-16-6-4-7-17(13-16)28(32)33/h2-13,30H,1H3,(H,25,31)

InChI Key

MCSXGCZMEPXKIW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O)[N+](=O)[O-]

3564-22-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.